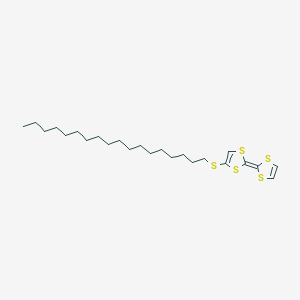
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is an organic compound that belongs to the class of dithiolylidene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the octadecylsulfanyl group enhances the compound’s solubility and stability, which is crucial for its practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole typically involves the following steps:
Formation of the Dithiolylidene Core: The core structure is synthesized through a condensation reaction between a dithiol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Octadecylsulfanyl Group: The octadecylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octadecylthiol reacts with the dithiolylidene core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations and dications.
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: The octadecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which have distinct electronic properties.
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conductive polymers and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the development of organic field-effect transistors and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole involves its ability to undergo redox reactions, forming stable radical cations and dications. These charged species can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s electronic properties also enable it to participate in charge transfer processes, which are crucial for its applications in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Similar core structure but lacks the octadecylsulfanyl group.
Tetrathiafulvalene: Known for its conductive properties but has a different core structure.
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is unique due to the presence of the octadecylsulfanyl group, which enhances its solubility and stability. This makes it more suitable for practical applications in various fields, including electronics and medicine.
Properties
CAS No. |
128881-69-6 |
|---|---|
Molecular Formula |
C24H40S5 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4-octadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-21-28-24(29-22)23-26-19-20-27-23/h19-21H,2-18H2,1H3 |
InChI Key |
QZRVZXQTKJXGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


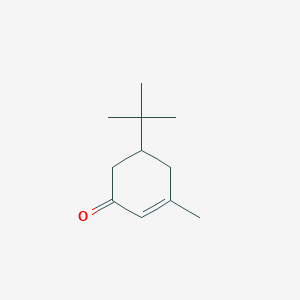
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
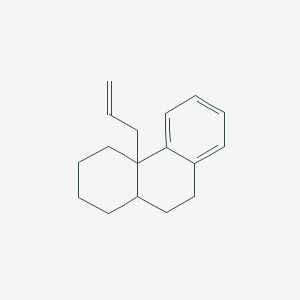
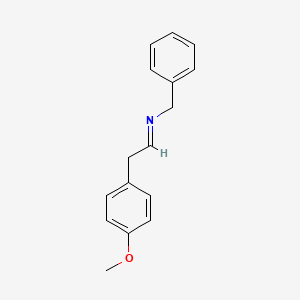
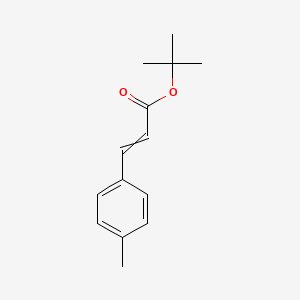
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
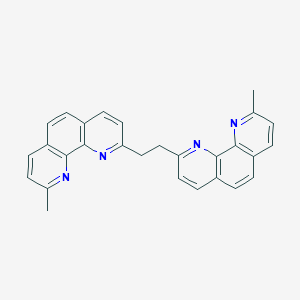
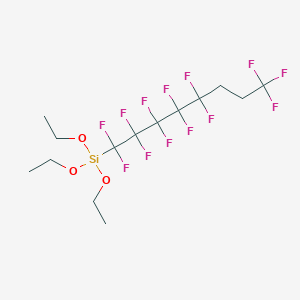
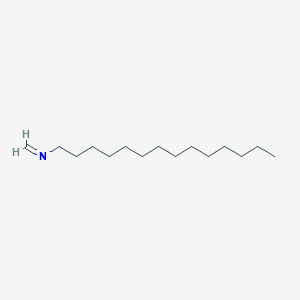
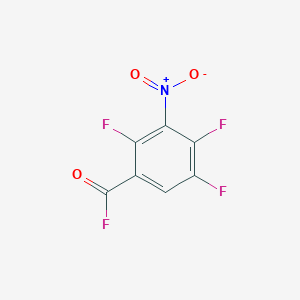
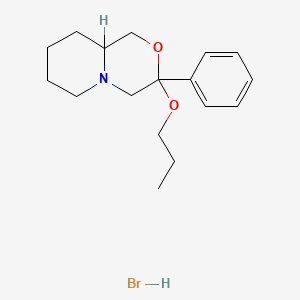
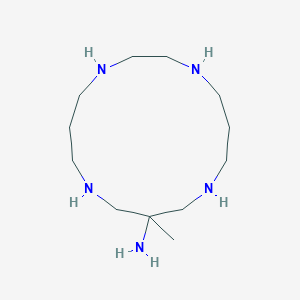
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
